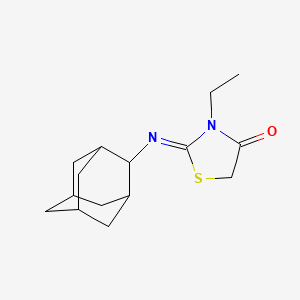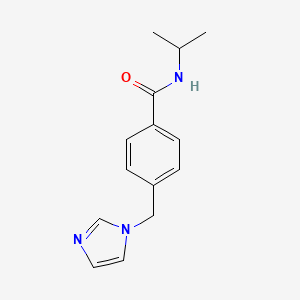![molecular formula C18H18N2O B6102446 1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol](/img/structure/B6102446.png)
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol, also known as PAPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PAPB belongs to a class of chemicals known as selective estrogen receptor modulators (SERMs), which are compounds that selectively bind to the estrogen receptor and have the ability to either activate or inhibit its activity. In
Wirkmechanismus
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol acts as a SERM by selectively binding to the estrogen receptor and modulating its activity. This compound has been shown to have both estrogenic and anti-estrogenic effects, depending on the tissue and cell type. In breast cancer cells, this compound inhibits the activity of the estrogen receptor and reduces the growth and proliferation of cancer cells. In bone cells, this compound has been shown to have estrogenic effects and increase bone density.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, this compound inhibits the activity of the estrogen receptor and reduces the growth and proliferation of cancer cells. In bone cells, this compound has been shown to have estrogenic effects and increase bone density. This compound has also been shown to have anti-inflammatory effects and reduce the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol has several advantages for lab experiments, including its high selectivity for the estrogen receptor, its ability to modulate the activity of the receptor, and its potential therapeutic applications in breast cancer treatment and osteoporosis prevention. However, this compound also has some limitations, including its relatively low potency compared to other SERMs and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol. One area of interest is the development of more potent analogs of this compound that could be used for breast cancer treatment and osteoporosis prevention. Another area of interest is the investigation of the potential use of this compound in other disease states, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Synthesemethoden
The synthesis of 1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol involves the reaction of 1-bromo-3-(1H-pyrazol-3-yl)benzene with 4-biphenylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol has been extensively studied for its potential therapeutic applications in breast cancer treatment. Breast cancer is a complex disease that is influenced by estrogen signaling. This compound has been shown to selectively bind to the estrogen receptor and inhibit its activity, thereby reducing the growth and proliferation of breast cancer cells. This compound has also been studied for its potential use in the prevention of osteoporosis, as it has been shown to increase bone density in animal models.
Eigenschaften
IUPAC Name |
1-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-18(21)14-8-6-13(7-9-14)15-4-3-5-16(12-15)17-10-11-19-20-17/h3-12,18,21H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMPVJNIGYUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[5-(1-pyrrolidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6102371.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-methoxypropyl)benzamide](/img/structure/B6102372.png)

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6102389.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide](/img/structure/B6102392.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-phenoxyacetamide](/img/structure/B6102401.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6102402.png)
![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B6102413.png)
![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-ethoxybenzamide](/img/structure/B6102419.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102427.png)
![2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6102435.png)

![4,6-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6102460.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide](/img/structure/B6102466.png)